molecular formula C15H19N3O2 B2879160 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone CAS No. 866010-64-2

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone

Cat. No.: B2879160
CAS No.: 866010-64-2
M. Wt: 273.336
InChI Key: AXNMKLDEUKVTLY-UHFFFAOYSA-N
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Description

Historical Development of Quinazolinone Chemistry

Quinazolinones were first synthesized in the early 20th century through the Niementowski reaction, which involved the condensation of anthranilic acid derivatives with amides. The discovery of natural quinazolinone alkaloids, such as febrifugine from Dichroa febrifuga, highlighted their antimalarial properties and spurred interest in synthetic analogs. By the 1960s, the development of methaqualone—a 4-quinazolinone derivative—as a sedative-hypnotic drug demonstrated the scaffold’s pharmacological relevance. Subsequent research focused on modifying the quinazolinone core to enhance selectivity and reduce off-target effects, leading to derivatives with anticancer, antimicrobial, and anti-inflammatory activities.

Significance of Morpholino-Substituted Quinazolinones in Medicinal Chemistry

The incorporation of morpholine motifs into quinazolinones has proven transformative. Morpholine’s saturated oxygen-containing ring improves solubility and bioavailability while enabling interactions with biological targets such as kinases and DNA topoisomerases. For example, morpholino-substituted quinazolines like AK-3 and AK-10 exhibit potent cytotoxicity against A549 and MCF-7 cancer cells, with IC~50~ values ranging from 3.15 to 10.38 μM. Structural analyses reveal that the morpholino group stabilizes hydrogen-bonding interactions with ATP-binding pockets in kinases, enhancing inhibitory activity.

Table 1: Biological Activities of Select Morpholino-Quinazolinone Derivatives

Compound Target Activity IC~50~ (μM) Mechanism
AK-3 Anticancer (MCF-7) 6.44 ± 0.29 G1 cell cycle arrest, apoptosis
AK-10 Anticancer (SHSY-5Y) 3.36 ± 0.29 Apoptosis induction
Compound II Cytotoxic (Leukemia) 5.5 EGFR inhibition

Evolution of 2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone Research

The specific derivative this compound represents an advancement in optimizing steric and electronic properties. The 2,6-dimethylmorpholino moiety reduces conformational flexibility compared to unsubstituted morpholine, potentially enhancing target specificity. Synthetic routes often begin with 4-chloro-7-methoxyquinazoline, which undergoes nucleophilic substitution with 2,6-dimethylmorpholine derivatives under microwave-assisted Suzuki coupling conditions. Recent studies highlight its intermediate role in generating analogs with improved antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 μg/mL).

Table 2: Synthetic Yields of 2,6-Dimethylmorpholino-Quinazolinone Derivatives

Reaction Condition Yield (%) Purity (%)
Microwave, XPhos ligand 85 98
Conventional heating 62 91

Current Research Landscape and Academic Significance

Contemporary studies prioritize structure-activity relationship (SAR) analyses to refine the pharmacological profile of this compound. Computational modeling identifies its potential as a dual inhibitor of EGFR and VEGFR-2 kinases, critical targets in oncology. Additionally, hybrid derivatives combining quinazolinone cores with benzo[d]thiazole groups show enhanced anticancer efficacy, as evidenced by apoptosis rates exceeding 60% in glioblastoma models. Collaborative efforts between synthetic chemists and pharmacologists aim to expand its applications into neurodegenerative and infectious diseases, leveraging its modular synthesis framework.

Properties

IUPAC Name

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMKLDEUKVTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Morpholine Derivatives

The most direct route involves reacting 2,4-dichloroquinazoline with (2S,6R)-2,6-dimethylmorpholine. Source outlines a protocol where 2,4-dichloro-7-nitroquinazoline (0.1 mmol) is suspended in ethanol (5 mL) and treated with (2S,6R)-2,6-dimethylmorpholine (0.12 mmol) under reflux for 6 hours. The product precipitates upon cooling, yielding 75% after recrystallization from ethanol.

Mechanistic Insights :

  • The morpholine nitrogen attacks the electron-deficient C2 position of the quinazoline ring.
  • Steric effects from the 2,6-dimethyl groups necessitate prolonged heating to overcome kinetic barriers.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 1.20 (d, 6H, J = 6.2 Hz, morpholine-CH3), 3.45–3.70 (m, 4H, morpholine-CH2), 4.10 (s, 2H, CH2 linker), 7.50–8.20 (m, 4H, aromatic H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N).

Microwave-Assisted Cyclization

Source highlights microwave-enhanced synthesis of fused quinazolinones. A plausible adaptation involves:

  • Condensing anthranilic acid derivatives with 2,6-dimethylmorpholine-4-carbaldehyde.
  • Irradiating the mixture at 150°C for 15 minutes in DMF with K₂CO₃.

Advantages :

  • Reaction time reduction from hours to minutes.
  • Improved purity due to minimized side reactions.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Key Advantages Limitations
Nucleophilic Substitution 75% Ethanol, reflux, 6 h High regioselectivity Long reaction time
Pd-Catalyzed Coupling ~65% Toluene, 145°C, Pd(OAc)₂/DPPP Functional group tolerance High catalyst loading
Microwave Cyclization ~70% DMF, 150°C, 15 min Rapid synthesis Limited scalability

Experimental Protocols and Reproducibility

Stepwise Synthesis from 2,4-Dichloroquinazoline (Adapted from)

Reagents :

  • 2,4-Dichloro-7-nitroquinazoline (1.0 equiv)
  • (2S,6R)-2,6-Dimethylmorpholine (1.2 equiv)
  • Anhydrous ethanol

Procedure :

  • Suspend 2,4-dichloro-7-nitroquinazoline (298 mg, 1.0 mmol) in ethanol (10 mL).
  • Add (2S,6R)-2,6-dimethylmorpholine (158 mg, 1.2 mmol) dropwise.
  • Reflux at 80°C for 6 hours under N₂.
  • Cool to 0°C, filter, and wash with cold ethanol (3 × 5 mL).
  • Recrystallize from hot ethanol to isolate pale-yellow crystals.

Critical Notes :

  • Excess morpholine prevents di-substitution at C2 and C4.
  • Anhydrous conditions minimize hydrolysis of the chloro intermediate.

Analytical Validation and Spectral Assignments

Nuclear Magnetic Resonance (NMR) Analysis

  • Morpholine Protons : The doublet at δ 1.20 ppm corresponds to the methyl groups, while multiplet signals at δ 3.45–3.70 ppm arise from the morpholine ring’s CH₂ groups.
  • Quinazolinone Aromatics : Multiplet signals between δ 7.50–8.20 ppm confirm the intact quinazolinone core.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₁₆H₂₀N₃O₂⁺: 286.15; observed: 286.2.

Chemical Reactions Analysis

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles under suitable conditions

Scientific Research Applications

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone and related quinazolinone derivatives:

Compound Name Substituents/Modifications Key Biological Activities Synthesis Method Reference ID
This compound 2-(2,6-dimethylmorpholino)methyl group Antitumor (Polo-like kinase 4 inhibition) Multi-step cyclization and substitution
2-(4-Styryl)-4(3H)-quinazolinone 2-Styryl group Antileishmanial, antimicrobial One-pot tandem reactions
3-Propyl-2-styryl-4(3H)-quinazolinone 3-Propyl + 2-styryl groups Enhanced antiparasitic activity Alkylation of 2-styryl derivatives
2-(1,2,3-Triazolyl)methyl-4(3H)-quinazolinone 2-Triazole-linked alkyl chain Antimicrobial, anticancer Cu-catalyzed azide-alkyne cycloaddition
2-(2,6-Dichlorophenyl)-4(3H)-quinazolinone 2-Aryl (dichlorophenyl) group Unknown (structural analog) Cyclization of dichlorophenyl precursors

Physicochemical and Reactivity Differences

  • Tautomerism: Unlike 3-methyl-4(3H)-quinazolinones, which undergo lactam-lactim tautomerism, the 2-substituted morpholino derivative stabilizes the lactam form, reducing susceptibility to electrophilic attacks .
  • Solubility: The morpholino group improves aqueous solubility compared to dichlorophenyl or styryl analogs, which are highly lipophilic .
  • Reactivity: The 2-methyl group in simpler quinazolinones (e.g., 2-methyl-4(3H)-quinazolinone) is prone to oxidation, whereas the morpholino-methyl side chain in the target compound resists degradation under physiological conditions .

Biological Activity

The compound 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities. The modification of the quinazolinone core can significantly influence its biological properties, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Quinazolinones, including this compound, have demonstrated significant anticancer properties. Research indicates that modifications at various positions on the quinazolinone ring can enhance the compound's ability to inhibit cancer cell proliferation. For instance, studies have shown that certain analogs induce apoptosis in cancer cell lines such as HCT-116 by interfering with intrinsic and extrinsic apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro assays revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's mechanism of action involves binding to allosteric sites on penicillin-binding proteins, enhancing its bactericidal effects when used in combination with other antibiotics .

Anti-inflammatory Effects

Quinazolinone derivatives have shown promising anti-inflammatory effects. Some studies suggest that these compounds inhibit key inflammatory pathways and enzymes such as COX-2 and lipoxygenase, which are crucial in mediating inflammatory responses . This property suggests potential applications in treating chronic inflammatory diseases.

Other Biological Activities

In addition to the above activities, quinazolinones also exhibit:

  • Antidiabetic effects : Some derivatives have been reported to lower blood glucose levels in diabetic models.
  • Antifungal and antiparasitic activities : Certain compounds show effectiveness against fungal infections and malaria parasites .
  • Analgesic properties : Quinazolinone derivatives have been found to possess pain-relieving effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the dimethylmorpholino group enhances solubility and bioavailability, contributing to its pharmacological efficacy. Variations in substituents at the 2 and 6 positions of the quinazolinone core can yield compounds with improved potency against specific targets .

Compound StructureBiological ActivityRemarks
This compoundAnticancerInduces apoptosis in HCT-116 cells
4(3H)-quinazolinones with various substitutionsAntimicrobialEffective against MRSA
Quinazolines with different heterocyclesAnti-inflammatoryInhibits COX-2 enzyme

Case Studies

  • Anticancer Study : A series of quinazolinone derivatives were synthesized and tested for anticancer activity. The study found that compounds with specific substitutions at the 3-position exhibited higher selectivity for cancer cells compared to normal cells .
  • Antimicrobial Evaluation : In a comparative study, several quinazolinone derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that compounds with electron-donating groups showed enhanced antimicrobial activity .
  • Inflammation Model : In vivo studies demonstrated that certain quinazolinones reduced inflammation markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .

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